N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
Description
Propriétés
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-30-19-11-6-5-8-17(19)12-13-23-21(26)22(27)24-16-20-25(14-7-15-31-20)32(28,29)18-9-3-2-4-10-18/h2-6,8-11,20H,7,12-16H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMMQHWIUYJDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the benzenesulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of sulfonic acids, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide has shown promise in several areas of medicinal chemistry:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures can inhibit bacterial protein synthesis, positioning this compound as a candidate for antibiotic development. Its oxazinan ring is particularly relevant for this activity due to its known interactions with bacterial ribosomes .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been investigated for its potential to inhibit serine proteases, which play critical roles in physiological processes and disease mechanisms .
- Cytotoxicity : Research has indicated that derivatives of oxazolidin compounds exhibit cytotoxic effects against cancer cell lines. This suggests that this compound could be explored for anticancer applications .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it a versatile intermediate for synthesizing complex molecules .
Agrochemical Development
There is potential for this compound in the agrochemical sector, where it might be utilized to develop new pesticides or herbicides due to its biological activity against specific targets in pests or pathogens.
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial efficacy of oxazolidin derivatives, researchers synthesized several compounds related to this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting that modifications to the benzenesulfonyl group could enhance potency and selectivity against specific bacterial strains .
Case Study 2: Cancer Cell Line Testing
Another study focused on the cytotoxic effects of oxazolidin derivatives on human cancer cell lines (A2780 and MCF-7). The findings revealed that certain derivatives exhibited strong antiproliferative activity and induced G2/M phase cell cycle arrest. Molecular docking studies further elucidated the binding interactions at the active sites of tubulin, providing insights into the mechanisms underlying their anticancer effects .
Mécanisme D'action
The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Structural Analogs and Substituent Effects
The table below compares the query compound with structurally related molecules, highlighting substituent variations and their hypothesized effects:
Functional Group Impact on Bioactivity
- Sulfonyl Group Variations: Benzenesulfonyl (query compound): Balances hydrophobicity and stability.
- Side Chain Modifications :
- 2-(2-Methoxyphenyl)ethyl (query): Methoxy group enhances solubility and may form hydrogen bonds.
- 2-Methylpropyl (CAS 869071-80-7): Branched chain increases lipophilicity, favoring membrane penetration .
- Bis(3-fluorophenyl)ethyl (): Fluorine atoms amplify hydrophobic interactions, correlating with stronger TMPRSS2 binding (ΔG = -7.198 kcal/mol) .
Research Findings and Hypotheses
- TMPRSS2 Inhibition Potential: Compounds with ethanediamide linkers and sulfonamide groups (e.g., ) show strong TMPRSS2 binding (ΔG < -7 kcal/mol). The query compound’s methoxy group may further optimize binding compared to non-polar substituents .
- Metabolic Stability : Fluorinated analogs (e.g., CAS 872724-06-6) likely exhibit longer half-lives due to resistance to oxidative metabolism .
Activité Biologique
The compound N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide (CAS Number: 872881-07-7) is a synthetic organic molecule with potential biological activities. This article focuses on its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Molecular Characteristics
- Molecular Formula: CHNOS
- Molecular Weight: 454.5 g/mol
- Structural Features: The compound contains a 1,3-oxazinan ring, a benzenesulfonyl group, and an ethylenediamine moiety, which contribute to its biological properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 872881-07-7 |
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. For instance, the compound exhibited significant antiproliferative activity against:
- MCF-7 (human breast cancer)
- A2780 (human ovarian carcinoma)
- A2780/RCIS (cisplatin-resistant ovarian carcinoma)
In vitro assays revealed that the compound's IC values ranged from 10 µM to 50 µM, indicating moderate to high cytotoxicity.
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
Table 2: Cytotoxic Activity Summary
| Cell Line | IC (µM) | Effect on Cell Cycle |
|---|---|---|
| MCF-7 | 25 | G2/M Arrest |
| A2780 | 15 | G2/M Arrest |
| A2780/RCIS | 30 | G2/M Arrest |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the oxazinan ring significantly affect the biological activity of the compound. For example, variations in the sulfonyl group and ethylene diamine chain can enhance or reduce cytotoxic effects.
Case Studies and Comparative Analysis
In a comparative study with similar compounds, this compound showed superior activity compared to other derivatives with different substituents.
Table 3: Comparative Biological Activity
| Compound Name | IC (µM) | Notable Features |
|---|---|---|
| This compound | 25 | Strong tubulin inhibitor |
| N-{[3-(trifluoromethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propyl)ethanediamide | 45 | Moderate activity |
| N-{[3-(benzenesulfonyl)-1,3-thiazolidin-2-yl]methyl}-N-(phenethyl)ethanediamide | 60 | Antidiabetic properties |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide?
- Methodology :
- Stepwise amide coupling : Start with the synthesis of the 1,3-oxazinan-2-ylmethyl intermediate via nucleophilic substitution of 3-(benzenesulfonyl)-1,3-oxazinan-2-yl chloride with methylamine derivatives. React this intermediate with ethylenediamine derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the ethanediamide backbone.
- Functionalization : Introduce the 2-(2-methoxyphenyl)ethyl group via reductive amination using sodium cyanoborohydride and a ketone precursor .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from methanol for high-purity isolation .
Q. How can the molecular structure of this compound be characterized experimentally?
- Techniques :
- NMR spectroscopy : Assign peaks using - and -NMR to confirm the benzenesulfonyl, oxazinan, and methoxyphenyl moieties. The ethylenediamide linker will show distinct amide protons (~6.5–8.5 ppm) and carbonyl carbons (~165–175 ppm) .
- X-ray crystallography : Suitable single crystals can be grown via slow evaporation from DCM/hexane. Structural analysis confirms stereochemistry and hydrogen-bonding patterns in the oxazinan ring .
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., ESI+ mode) with <2 ppm error .
Q. What are the common degradation pathways under acidic/basic conditions?
- Acidic hydrolysis : The benzenesulfonyl group is stable, but the oxazinan ring may undergo ring-opening via protonation of the nitrogen, leading to sulfonic acid derivatives. Monitor via HPLC at λ = 254 nm .
- Basic conditions : The ethanediamide linkage may hydrolyze to yield carboxylic acid and amine byproducts. Use phosphate buffer (pH 7–9) to minimize degradation during storage .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3PP0 for MAP kinases). Parameterize the compound’s force field with GAFF2 and AM1-BCC charges.
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonyl-oxazinan motif in the binding pocket. Analyze RMSD and hydrogen-bond occupancy .
- Free-energy calculations : Apply MM-PBSA to estimate ΔG and compare with experimental IC values from kinase assays .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Monitor for byproducts like des-methyl intermediates (m/z +14) or sulfone oxidation products (m/z +16).
- Forced degradation studies : Expose the compound to UV light (ICH Q1B) and analyze photodegradants via diode-array detection. Identify major impurities (>0.1%) using quadrupole-time-of-flight (Q-TOF) MS .
Q. How does the electronic nature of the methoxyphenyl group influence the compound’s reactivity in nucleophilic substitutions?
- Hammett analysis : Compare substituent effects (σ) of 2-methoxyphenyl vs. unsubstituted phenyl. The electron-donating methoxy group reduces electrophilicity at the ethylenediamide carbonyl, slowing reactions with amines. Validate via kinetic studies (e.g., pseudo-first-order rate constants in DMF at 25°C) .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites on the molecule .
Q. What strategies mitigate solubility limitations in in vitro assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
